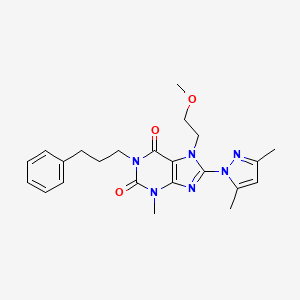![molecular formula C8H13NO3 B2674349 N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide CAS No. 2305483-51-4](/img/structure/B2674349.png)
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide, also known as HOPA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. HOPA is a chiral molecule that belongs to the class of oxanamides. It has a unique structure that makes it an attractive candidate for use in the synthesis of various compounds.
Wirkmechanismus
The mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide is not well understood. However, it is believed that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide acts as a nucleophile in various reactions, including the synthesis of various compounds. N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide may also act as a chiral auxiliary in asymmetric synthesis reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. However, studies have shown that N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has low toxicity and is not mutagenic or genotoxic.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several advantages for use in lab experiments. It is easy to synthesize, has low toxicity, and is stable under normal laboratory conditions. However, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has several limitations, including its limited solubility in water and its high cost.
Zukünftige Richtungen
There are several future directions for research on N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide. One potential area of research is the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide derivatives with improved properties for use in various applications. Another area of research is the investigation of the mechanism of action of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its potential applications in various reactions. Additionally, research could focus on the development of new synthetic methods for the synthesis of N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide and its derivatives.
Synthesemethoden
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide can be synthesized using several methods, including the reaction of 2-bromoacetaldehyde diethyl acetal with methyl 3-aminocrotonate, followed by the reduction of the resulting imine with sodium borohydride. Another method involves the reaction of methyl 3-aminocrotonate with 2,3-epoxypropionaldehyde in the presence of a chiral catalyst.
Wissenschaftliche Forschungsanwendungen
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a building block for the synthesis of various compounds with potential therapeutic applications. In organic synthesis, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a chiral auxiliary in the asymmetric synthesis of various compounds. In materials science, N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide has been used as a precursor for the synthesis of various polymers and other materials.
Eigenschaften
IUPAC Name |
N-[(3S,4R)-3-hydroxyoxan-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c1-2-8(11)9-6-3-4-12-5-7(6)10/h2,6-7,10H,1,3-5H2,(H,9,11)/t6-,7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQMNZFSOSHOVNR-RNFRBKRXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCOCC1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CC(=O)N[C@@H]1CCOC[C@H]1O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3S,4R)-3-Hydroxyoxan-4-yl]prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E)-N-[2-[(5-Cyclopropyl-2-methylpyrazol-3-yl)methoxy]ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2674276.png)





